2-(4-Fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole, also known as IBT, is a heterocyclic compound that has shown potential as a positron emission tomography (PET) imaging agent for amyloid-β (Aβ) plaques in the brain. [] Aβ plaques are a hallmark of Alzheimer's disease (AD), and the ability to image them in vivo is crucial for the diagnosis and monitoring of the disease.
While the exact mechanism of action is not fully elucidated in the provided abstracts, 2-(4-Fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole is believed to bind to Aβ plaques with high affinity. [] This binding allows for the detection of Aβ plaques using PET imaging. The specific interactions between 2-(4-Fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole and Aβ plaques need further investigation.
The primary application of 2-(4-Fluorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole, as identified in the provided abstracts, is its use as a potential PET imaging agent for Aβ plaques in AD research. [] Studies have demonstrated its ability to specifically bind to Aβ plaques in vivo, allowing for the visualization and quantification of plaque burden in animal models of AD. This application holds promise for the development of improved diagnostic tools and therapeutic monitoring strategies for AD.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0